molecular formula C15H19NO3 B8272459 Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate

Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate

Katalognummer: B8272459
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: FNZPBWRRCQMAJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl N-benzylpyrrolidin-2-one4-carboxylate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique structure, which includes a pyrrolidinone ring substituted with an isopropyl group and a benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate typically involves the reaction of pyrrolidin-2-one with isopropyl chloroformate and benzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl N-benzylpyrrolidin-2-one4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Isopropyl N-benzylpyrrolidin-2-one4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Wirkmechanismus

The mechanism of action of Isopropyl n-benzylpyrrolidin-2-one-4-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Isopropyl N-benzylpyrrolidin-2-one4-carboxylate can be compared with other similar compounds, such as:

    N-benzylpyrrolidin-2-one: Lacks the isopropyl group, which may affect its chemical and biological properties.

    Isopropyl pyrrolidin-2-one4-carboxylate: Lacks the benzyl group, which may influence its reactivity and applications.

    N-benzylpyrrolidin-2-one4-carboxylate: Similar structure but without the isopropyl group, leading to differences in its physical and chemical properties.

Eigenschaften

Molekularformel

C15H19NO3

Molekulargewicht

261.32 g/mol

IUPAC-Name

propan-2-yl 1-benzyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C15H19NO3/c1-11(2)19-15(18)13-8-14(17)16(10-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI-Schlüssel

FNZPBWRRCQMAJP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.